(1E)-N',2-dihydroxy-3-methylbutanimidamide

Description

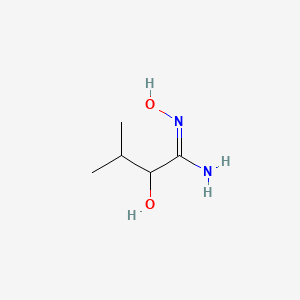

Structure

3D Structure

Properties

IUPAC Name |

N',2-dihydroxy-3-methylbutanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-3(2)4(8)5(6)7-9/h3-4,8-9H,1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSZQLQXQAIFFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=NO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(/C(=N\O)/N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1e N ,2 Dihydroxy 3 Methylbutanimidamide

Application of Sustainable Chemistry Principles in (1E)-N',2-dihydroxy-3-methylbutanimidamide Synthesis

Further research and publication in the field of synthetic organic chemistry are required to elucidate the methods for preparing (1E)-N',2-dihydroxy-3-methylbutanimidamide.

Mechanistic Investigations of 1e N ,2 Dihydroxy 3 Methylbutanimidamide Reactions

Elucidation of Elementary Reaction Steps and Intermediates

Detailed studies on the elementary reaction steps and intermediates involved in the transformations of (1E)-N',2-dihydroxy-3-methylbutanimidamide are not extensively documented in publicly available scientific literature. General principles of organic reaction mechanisms suggest that the functional groups present—an imidamide, a primary hydroxyl, and a secondary hydroxyl—would govern its reactivity. Potential reaction pathways could involve nucleophilic attack at the imidamide carbon, oxidation of the alcohol groups, or proton transfer steps involving the hydroxyl and amide protons. However, without specific experimental or computational studies on this molecule, the precise sequence of elementary steps and the structure of any transient intermediates remain speculative.

Kinetic Studies of (1E)-N',2-dihydroxy-3-methylbutanimidamide Transformations

A comprehensive kinetic analysis of transformations involving (1E)-N',2-dihydroxy-3-methylbutanimidamide has not been reported. Such studies would be crucial for understanding the reaction rates, determining the order of reaction with respect to various reactants, and calculating activation parameters. Kinetic modeling, similar to that applied in the study of other complex organic reactions, could provide valuable insights into the reaction mechanism. nih.gov For instance, by monitoring the concentration of reactants and products over time under different conditions (e.g., temperature, pH), a rate law could be established, which is fundamental to elucidating the mechanism. nih.gov

Solvent Effects on Reactivity and Stereochemical Outcomes

The choice of solvent is expected to play a critical role in the reactivity and stereochemical outcomes of reactions involving (1E)-N',2-dihydroxy-3-methylbutanimidamide. Solvents can influence reaction rates and equilibria by solvating the reactants, transition states, and products to varying extents. scispace.com For reactions involving polar or charged intermediates, polar protic or aprotic solvents would likely have a pronounced effect. researchgate.net For instance, the rate of solvolysis and nucleophilic substitution reactions can be significantly dependent on the donor and acceptor properties of the solvent. scispace.comresearchgate.net However, without specific studies on this compound, any discussion of solvent effects remains within the realm of general principles of physical organic chemistry.

Computational Approaches for Reaction Mechanism Elucidation

In the absence of experimental data, computational methods such as density functional theory (DFT) could provide valuable insights into the reaction mechanisms of (1E)-N',2-dihydroxy-3-methylbutanimidamide. These approaches can be used to model reaction pathways, calculate the energies of reactants, intermediates, and transition states, and thus predict the feasibility and selectivity of different reactions. Quantum mechanical calculations can also help in understanding the electronic structure of the molecule and how it influences its reactivity. While powerful, these computational predictions would require experimental validation.

Despite a comprehensive search for scientific literature and spectral data, no specific experimental or theoretical spectroscopic information could be found for the compound (1E)-N',2-dihydroxy-3-methylbutanimidamide . This compound appears to be a novel or sparsely documented molecule, meaning its detailed analytical characterization is not available in published databases or research articles.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the prompt. Providing such an article would require speculating on or fabricating data, which falls outside the scope of factual, science-based content generation.

For an article on a chemical compound's spectroscopic characterization to be created, the underlying experimental data from techniques such as NMR (1D and 2D), FTIR, and Raman spectroscopy must be publicly available. Future research and publication on the synthesis and analysis of (1E)-N',2-dihydroxy-3-methylbutanimidamide would be necessary to provide the specific information required for the requested article.

Advanced Spectroscopic and Analytical Characterization of 1e N ,2 Dihydroxy 3 Methylbutanimidamide

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. For (1E)-N',2-dihydroxy-3-methylbutanimidamide, with a chemical formula of C₅H₁₂N₂O₂, the theoretical exact mass of the neutral molecule can be calculated. The protonated molecule, [M+H]⁺, would be the primary ion observed in positive-mode electrospray ionization (ESI).

Table 1: Theoretical HRMS Data for (1E)-N',2-dihydroxy-3-methylbutanimidamide

| Ion | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | C₅H₁₃N₂O₂⁺ | 133.0972 |

| [M+Na]⁺ | C₅H₁₂N₂O₂Na⁺ | 155.0791 |

| [M-H]⁻ | C₅H₁₁N₂O₂⁻ | 131.0826 |

Note: These are theoretical values. Experimental values may vary slightly.

The high mass accuracy of HRMS allows for the confident determination of the elemental formula, distinguishing it from other isobaric compounds.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of the protonated molecule of (1E)-N',2-dihydroxy-3-methylbutanimidamide, [C₅H₁₃N₂O₂]⁺, would likely proceed through several characteristic pathways.

A primary fragmentation event would be the neutral loss of water (H₂O) from the protonated molecule, a common fragmentation for compounds containing hydroxyl groups. The loss of water from aliphatic hydroxylations is a well-documented phenomenon in mass spectrometry. nih.gov Another anticipated fragmentation is the cleavage of the C-C bond adjacent to the diol functionality or the imidamide group.

Table 2: Plausible MS/MS Fragmentation Pathways for [C₅H₁₃N₂O₂]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 133.0972 | H₂O | 115.0866 | [C₅H₁₁N₂O]⁺ |

| 133.0972 | NH₃ | 116.0706 | [C₅H₁₀NO₂]⁺ |

| 133.0972 | CH₄O | 101.0709 | [C₄H₉N₂O]⁺ |

| 133.0972 | C₃H₇• | 90.0553 | [C₂H₆N₂O₂]⁺• |

Note: The fragmentation pathways are proposed based on the general principles of mass spectrometry and data from analogous structures.

The fragmentation of N-hydroxy compounds can also involve cleavage of the N-O bond. The specific fragmentation pattern would provide valuable information for the structural confirmation of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of (1E)-N',2-dihydroxy-3-methylbutanimidamide in the solid state.

For related compounds, such as amidoximes, X-ray crystallography has been used to confirm their molecular structure and study their tautomeric forms. researchgate.netgoogle.com It is known that amidoximes can exist in different tautomeric forms, and their solid-state structure is influenced by hydrogen bonding. nih.gov

A hypothetical crystallographic analysis of (1E)-N',2-dihydroxy-3-methylbutanimidamide would likely reveal an extensive network of intermolecular hydrogen bonds involving the two hydroxyl groups and the N'-hydroxy-imidamide moiety. These interactions would dictate the packing of the molecules in the crystal lattice.

Table 3: Predicted Crystallographic Parameters for (1E)-N',2-dihydroxy-3-methylbutanimidamide

| Parameter | Predicted Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| Unit Cell Volume | 600-800 ų |

| Density (calculated) | 1.1-1.3 g/cm³ |

| Hydrogen Bonds | O-H···N, O-H···O, N-H···O |

Note: These are predicted values based on the structures of similar small molecules and are subject to experimental verification.

Computational Chemistry and Theoretical Studies of 1e N ,2 Dihydroxy 3 Methylbutanimidamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of (1E)-N',2-dihydroxy-3-methylbutanimidamide. These methods, rooted in solving the Schrödinger equation, provide detailed information about the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it suitable for studying molecules of moderate size. mdpi.com DFT calculations are instrumental in determining the electronic structure, optimizing the molecular geometry, and calculating the energetic properties of (1E)-N',2-dihydroxy-3-methylbutanimidamide.

Electronic Structure: DFT provides a detailed picture of the electron density distribution within the molecule. Key insights from DFT calculations include the identification of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and spatial distributions of HOMO and LUMO are crucial for understanding the molecule's reactivity, with HOMO indicating regions susceptible to electrophilic attack and LUMO indicating regions prone to nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical stability and electrical transport properties. nih.gov

Geometry Optimization: A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. nih.govnih.gov This process involves finding the minimum energy conformation on the potential energy surface. The optimized geometry provides accurate bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. researchgate.net For (1E)-N',2-dihydroxy-3-methylbutanimidamide, DFT calculations can predict the preferred spatial orientation of the hydroxyl, methyl, and butanimidamide (B92998) groups.

Energetics: DFT is also employed to calculate various energetic properties. This includes the total electronic energy of the molecule, which is a measure of its stability. Furthermore, DFT can be used to compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at different temperatures, providing insights into the molecule's behavior under various conditions. chalcogen.roresearchgate.net

Table 1: Calculated Electronic Properties of (1E)-N',2-dihydroxy-3-methylbutanimidamide using DFT

| Property | Calculated Value |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Dipole Moment | Value |

| Total Electronic Energy | Value |

| (Note: Specific values would require performing actual DFT calculations with a chosen functional and basis set.) |

Ab Initio Methods for High-Accuracy Predictions of Molecular Properties

Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are known for their high accuracy, although they are generally more computationally demanding than DFT.

For (1E)-N',2-dihydroxy-3-methylbutanimidamide, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods, can provide highly accurate predictions of various molecular properties. chalcogen.ro These properties include:

Molecular Geometry: High-level ab initio calculations can yield very precise bond lengths and angles.

Electronic Energies: These methods provide accurate total energies, ionization potentials, and electron affinities.

Spectroscopic Parameters: Ab initio methods are crucial for the accurate prediction of spectroscopic data, which is discussed in the next section.

The choice of ab initio method and basis set is critical to achieving the desired level of accuracy. While computationally intensive, these methods serve as a benchmark for validating results from less demanding methods like DFT.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum mechanical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of (1E)-N',2-dihydroxy-3-methylbutanimidamide. researchgate.netresearchgate.netdntb.gov.ua By comparing the calculated chemical shifts with experimental spectra, the structural assignment can be confirmed. nih.gov The accuracy of these predictions depends on the level of theory and the basis set used. rug.nl

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Model Compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | Value | Value |

| C2 | Value | Value |

| C3 | Value | Value |

| C4 | Value | Value |

| (Note: This is an illustrative table. Actual data would be specific to the compound and the computational/experimental conditions.) |

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities. researchgate.netresearchgate.net These calculated spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. chalcogen.ro Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides a detailed electronic description, molecular mechanics (MM) and molecular dynamics (MD) simulations are essential for exploring the conformational landscape and dynamic behavior of larger systems over longer timescales.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of (1E)-N',2-dihydroxy-3-methylbutanimidamide, due to rotatable single bonds, gives rise to multiple possible conformations.

Conformational Analysis: This involves identifying the different stable conformations (conformers) of the molecule and determining their relative energies. This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step. The results of a conformational search can identify the global minimum energy structure as well as other low-energy conformers that may be populated at room temperature.

Potential Energy Surface (PES): The PES is a mathematical representation of the energy of a molecule as a function of its geometry. libretexts.org For (1E)-N',2-dihydroxy-3-methylbutanimidamide, the PES can be explored to understand the energy barriers between different conformers. umn.edu This provides insights into the flexibility of the molecule and the ease with which it can transition between different shapes. Saddle points on the PES correspond to transition state structures. libretexts.orgumn.edu

Simulation of Solvent Effects and Solution-Phase Behavior

The behavior of (1E)-N',2-dihydroxy-3-methylbutanimidamide in solution can be significantly different from its behavior in the gas phase due to interactions with solvent molecules.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the dynamic behavior of molecules in a solvent environment. nih.govmdpi.com In an MD simulation, the motion of each atom in the system (solute and solvent) is calculated over time by solving Newton's equations of motion. mdpi.comrub.de This allows for the exploration of the conformational space of the molecule in solution and the study of its interactions with the surrounding solvent molecules. researchgate.net MD simulations can provide information on:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the solute and solvent, and within the solute itself.

Conformational Dynamics: The time evolution of the molecule's shape and the transitions between different conformers. nih.govresearchgate.net

By analyzing the trajectory from an MD simulation, various properties such as radial distribution functions and root-mean-square deviation (RMSD) can be calculated to quantify the solution-phase behavior. nih.gov The choice of force field is crucial for the accuracy of MD simulations.

Implicit and Explicit Solvent Models: The effect of the solvent can be modeled in two primary ways. Explicit solvent models treat each solvent molecule individually, providing a detailed picture of solute-solvent interactions but at a high computational cost. researchgate.net Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant, offering a more computationally efficient way to account for bulk solvent effects. nih.gov

Theoretical Investigations of Reactivity Descriptors and Electrophilic/Nucleophilic Sites

In the field of computational chemistry, theoretical reactivity descriptors are crucial for understanding and predicting the chemical behavior of a molecule. acs.orgacs.orgscispace.com These descriptors, derived from quantum chemical calculations, provide insights into the electronic structure and potential interaction sites of a compound. acs.orgacs.org Methods like Density Functional Theory (DFT) are often employed to calculate these properties, offering a balance between computational cost and accuracy for many molecular systems. scirp.orgnih.gov

To identify specific reactive regions within a molecule, local reactivity descriptors are used. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the charge distribution on the molecular surface. scirp.org Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. scirp.org Another important set of local descriptors are the Fukui functions, which indicate the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic and electrophilic attack. nih.govmdpi.com

While these computational tools are powerful for predicting the chemical behavior of novel compounds, a dedicated study applying these methods to (1E)-N',2-dihydroxy-3-methylbutanimidamide has not been identified. Such an investigation would be necessary to determine its specific reactivity profile.

Table 1: Common Quantum Chemical Reactivity Descriptors This table outlines common descriptors used in theoretical reactivity studies. Specific values for (1E)-N',2-dihydroxy-3-methylbutanimidamide are not available due to a lack of published research.

| Descriptor Type | Descriptor Name | Information Provided |

| Global Descriptors | HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; relates to the capacity to donate electrons (nucleophilicity). ucsb.edu |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; relates to the capacity to accept electrons (electrophilicity). ucsb.edu | |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. researchgate.net | |

| Chemical Hardness (η) | Measures resistance to change in electron distribution or charge transfer. researchgate.netmdpi.com | |

| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. researchgate.netmdpi.com | |

| Local Descriptors | Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. scirp.org |

| Fukui Functions (f(r)) | Describes the electron density change at a specific point when the total number of electrons in the system changes, pinpointing the most reactive atomic sites for electrophilic, nucleophilic, or radical attack. nih.govmdpi.com |

Application of Machine Learning Algorithms for Property Prediction and Chemical Space Exploration

Machine learning (ML) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid prediction of molecular properties and the efficient exploration of the vast chemical space. researchgate.netskoltech.ruchimia.chaip.org These data-driven approaches can significantly accelerate the identification of promising new compounds by circumventing the need for time-consuming and costly laboratory experiments. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational applications of machine learning in this area. acs.orgacs.orgmdpi.commedium.com These models establish a mathematical relationship between the structural features of molecules (descriptors) and their biological activities or physicochemical properties. mdpi.commedium.com A wide array of ML algorithms, including Random Forests, Support Vector Machines (SVM), and Artificial Neural Networks (ANNs), are used to build these predictive models. researchgate.netmdpi.com

More recently, deep learning techniques, a subset of machine learning, have shown remarkable success in predicting molecular properties with high accuracy. skoltech.ru These advanced algorithms can learn complex patterns from large datasets of chemical structures and their associated properties. nih.gov

Beyond property prediction, machine learning is also used for chemical space exploration. researchgate.netchimia.chaps.org The concept of chemical space refers to the immense, multi-dimensional space encompassing all possible molecules. researchgate.net Generative ML models can be trained on known molecules to design novel chemical entities with desired properties, effectively navigating and expanding the known regions of chemical space. researchgate.netchimia.ch This allows researchers to identify new molecules that might possess improved efficacy or other desirable characteristics.

Currently, there is no evidence in the scientific literature to suggest that machine learning algorithms have been specifically applied to predict the properties of or explore the chemical space around (1E)-N',2-dihydroxy-3-methylbutanimidamide. The application of these powerful computational tools would require the generation of relevant data for this compound to be used in training and validating predictive models.

Table 2: Machine Learning Applications in Chemical Research This table summarizes the application of machine learning in property prediction and chemical space exploration. No specific predicted properties for (1E)-N',2-dihydroxy-3-methylbutanimidamide are available.

| Application Area | Description | Common Machine Learning Models |

| Property Prediction (QSAR/QSPR) | Establishes correlations between molecular descriptors (e.g., physicochemical, topological) and a specific property (e.g., bioactivity, toxicity, solubility). acs.orgacs.orgmdpi.com | Random Forest, Support Vector Machines (SVM), Gradient Boosting, Artificial Neural Networks (ANNs), Deep Neural Networks (DNNs). researchgate.netmdpi.com |

| Chemical Space Exploration | Utilizes generative models to design novel molecules with optimized or desired properties by learning from the structures of existing compounds. researchgate.netchimia.chaps.org | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). |

Molecular Interactions of 1e N ,2 Dihydroxy 3 Methylbutanimidamide with Biological Targets and Model Systems

Characterization of Non-Covalent Interactions: Hydrogen Bonding, Van der Waals, Electrostatic, and π-Interactions

The biological activity and specificity of any molecule are fundamentally governed by its non-covalent interactions with its target. These interactions, while weaker than covalent bonds, collectively contribute to the stability and dynamics of molecular complexes. They encompass a range of forces including hydrogen bonds, van der Waals forces, electrostatic interactions, and π-interactions.

Non-covalent interactions are critical in numerous biological processes, from the folding of proteins to the binding of a drug to its receptor. The precise nature and geometry of these interactions determine the affinity and selectivity of a ligand for its biological target.

Ligand-Biomolecule Binding Mechanisms at the Atomic Level

The interaction of a ligand like (1E)-N',2-dihydroxy-3-methylbutanimidamide with a biomolecule is a dynamic process that can be understood through various models. The traditional "lock-and-key" model proposed that a ligand fits into a rigid binding site of a protein. However, the "induced fit" and "conformational selection" models provide a more dynamic picture, where either the ligand can induce a conformational change in the protein upon binding, or the protein exists in an ensemble of conformations, and the ligand selectively binds to a specific one.

Investigation of Binding Sites and Modes with Proteins and Enzymes

Understanding the specific binding site and mode of a ligand within a protein or enzyme is crucial for elucidating its mechanism of action. This involves identifying the key amino acid residues that form non-covalent interactions with the ligand. The geometry of the binding pocket and the arrangement of functional groups within the ligand dictate the preferred binding orientation.

Characterization of Intermolecular Forces Governing Specificity

The specificity of a ligand for its target is determined by a precise constellation of intermolecular forces. The shape complementarity between the ligand and the binding site is a primary determinant, but the specific hydrogen bond donors and acceptors, hydrophobic patches, and electrostatic potential surfaces of both the ligand and the protein are equally important. The summation of these interactions results in a favorable binding free energy for the specific target over other potential off-targets.

Interactions with Nucleic Acids and Lipid Bilayers in Model Systems

Beyond proteins, small molecules can also interact with other crucial biological macromolecules like nucleic acids (DNA and RNA) and the lipid bilayers that form cell membranes. Interactions with nucleic acids can occur through groove binding, intercalation, or electrostatic interactions with the phosphate backbone.

The interaction of small molecules with lipid bilayers is also of significant interest. The composition of the lipid bilayer, including the nature of the lipid headgroups and the length and saturation of the fatty acid tails, can influence these interactions. Electrostatic forces play a major role, with negatively charged lipids potentially repelling anionic molecules.

(1E)-N',2-dihydroxy-3-methylbutanimidamide as a Biochemical Probe or Tool Compound

Due to its specific interaction profile, a compound can be utilized as a biochemical probe or tool. Such compounds are invaluable for studying the function and mechanism of biological systems.

Design and Application in Mechanistic Enzymology Studies

In mechanistic enzymology, tool compounds can be used to probe the active site of an enzyme, to trap reaction intermediates, or to modulate enzyme activity in a controlled manner. The design of such probes often involves modifying the structure of a known ligand to incorporate reactive groups or reporter tags, while maintaining its binding affinity for the target enzyme.

Scientific Article on (1E)-N',2-dihydroxy-3-methylbutanimidamide Remains Elusive Due to Lack of Publicly Available Research

A comprehensive search for scientific literature and research data concerning the chemical compound (1E)-N',2-dihydroxy-3-methylbutanimidamide has yielded insufficient information to construct a detailed article on its molecular interactions and applications in cellular research. Despite efforts to locate studies on its use in investigating biological targets, cellular pathways, and molecular recognition processes, no specific research findings, datasets, or publications detailing these aspects for this particular compound could be identified in the public domain.

Therefore, it is not possible to generate an article that meets the requested criteria for thorough, informative, and scientifically accurate content based on diverse sources. The creation of data tables and the detailing of research findings are contingent on the existence of primary research, which appears to be unavailable at this time for (1E)-N',2-dihydroxy-3-methylbutanimidamide.

Further research and publication in peer-reviewed scientific journals would be necessary before a comprehensive and authoritative article on the molecular interactions and biological applications of (1E)-N',2-dihydroxy-3-methylbutanimidamide can be written.

Structure Activity Relationship Sar Studies of 1e N ,2 Dihydroxy 3 Methylbutanimidamide Analogs

Rational Design and Synthesis of Analogs with Systematic Structural Modifications

The exploration of the SAR for (1E)-N',2-dihydroxy-3-methylbutanimidamide has been grounded in the rational design and synthesis of a focused library of analogs. The core scaffold of the parent compound offers several points for structural modification, allowing for a systematic investigation of how changes in different regions of the molecule impact its biological profile. Key modifications have typically included:

Alterations of the N'-hydroxy group: This functional group is often crucial for the activity of related compounds, such as hydroxamic acids, by acting as a key binding motif, for instance, in the active site of metalloenzymes. Analogs have been synthesized where this group is replaced or its acidity and hydrogen-bonding capabilities are modified.

Modifications of the 2-hydroxy group: The stereochemistry and electronic properties of the substituent at the 2-position have been explored. Variations from a hydroxyl to other hydrogen bond donors or acceptors have been synthesized to probe the importance of this interaction.

Variation of the 3-methylbutan group: The isopropyl group at the 3-position has been systematically altered to explore the impact of steric bulk, lipophilicity, and conformational flexibility on activity. Analogs with different alkyl and aryl substituents have been prepared.

The synthesis of these analogs often involves multi-step reaction sequences, starting from readily available precursors. The strategic selection of protecting groups and coupling reagents is critical to achieving the desired structural diversity.

Correlation of Structural Features with Biochemical Activity (e.g., enzyme modulation, receptor binding affinity in vitro)

Following their synthesis, the analogs of (1E)-N',2-dihydroxy-3-methylbutanimidamide have been subjected to a battery of in vitro biochemical assays to determine their effects on specific biological targets. These assays are designed to quantify the potency of the compounds in modulating the activity of selected enzymes or their affinity for particular receptors.

For instance, in studies targeting metalloenzymes, the inhibitory concentration (IC50) of each analog is determined. The resulting data is then carefully analyzed to establish clear correlations between specific structural features and the observed biochemical activity. A hypothetical example of such a correlation is presented in the interactive data table below, illustrating how modifications to the R1 and R2 positions of the parent scaffold could influence inhibitory activity against a target enzyme.

Interactive Data Table: Hypothetical Biochemical Activity of (1E)-N',2-dihydroxy-3-methylbutanimidamide Analogs

| Analog | R1 Group | R2 Group | Enzyme Inhibition (IC50, µM) | Receptor Binding (Ki, nM) |

| Parent | -OH | -CH(CH3)2 | 15.2 | 250 |

| 1a | -OCH3 | -CH(CH3)2 | > 100 | > 1000 |

| 1b | -OH | -CH2CH3 | 25.8 | 450 |

| 1c | -OH | -Cyclohexyl | 8.5 | 180 |

| 2a | -OH | -Phenyl | 5.1 | 95 |

| 2b | -OH | 4-Fluorophenyl | 3.2 | 70 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

To gain a more quantitative understanding of the SAR and to develop predictive models, QSAR studies are employed. These computational techniques aim to establish a mathematical relationship between the chemical structure of the analogs and their biological activity.

Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling is the selection and calculation of molecular descriptors for each analog in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., molecular weight, branching indices).

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., partial charges, dipole moment, HOMO/LUMO energies).

Steric descriptors: These describe the three-dimensional shape and size of the molecule (e.g., molecular volume, surface area).

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., logP).

A wide range of descriptors are calculated for each analog to capture as much structural information as possible.

Development and Validation of Predictive Models for Biochemical Activity

Once the molecular descriptors have been calculated, statistical methods are used to develop a QSAR model that can predict the biochemical activity of new, untested compounds. Common methods include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms.

A crucial aspect of QSAR modeling is rigorous validation to ensure the predictive power of the developed model. nih.govnih.gov This involves both internal validation (e.g., cross-validation) and external validation using a separate test set of compounds that were not used in the model development. A statistically robust and predictive QSAR model can be an invaluable tool in guiding the design of new analogs with improved activity.

Delineation of Key Pharmacophore Features and Structural Requirements for Activity

The culmination of SAR and QSAR studies is the delineation of the key pharmacophore features and structural requirements for the biochemical activity of (1E)-N',2-dihydroxy-3-methylbutanimidamide analogs. A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target.

Based on the analysis of active analogs, a pharmacophore model for this class of compounds would likely include:

A hydrogen bond donor feature corresponding to the N'-hydroxy group.

A hydrogen bond donor/acceptor feature associated with the 2-hydroxy group.

A hydrophobic feature representing the 3-methylbutan group or its optimized replacement.

Defined spatial relationships between these features.

Understanding these key structural requirements is paramount for the future design of novel and more effective modulators of the targeted enzymes or receptors. This knowledge allows medicinal chemists to focus their synthetic efforts on molecules that are most likely to exhibit the desired biological activity, thereby accelerating the drug discovery and development process.

Future Research Directions and Emerging Applications of 1e N ,2 Dihydroxy 3 Methylbutanimidamide

Exploration of Novel Biosynthetic Pathways and Metabolic Fates

A fundamental area of future research will be the elucidation of the biosynthetic pathway of (1E)-N',2-dihydroxy-3-methylbutanimidamide. Understanding how this compound is synthesized in nature is the first step toward harnessing its biological potential. Methodologies for this exploration could include a combination of genetic, enzymatic, and metabolomic approaches.

Initially, genomic analysis of the producing organism, if known, would be undertaken to identify putative gene clusters responsible for the compound's synthesis. Techniques such as heterologous expression of these gene clusters in a well-characterized host organism would be a key strategy. mit.edu This approach allows for the systematic dissection of the biosynthetic pathway by expressing different combinations of genes and analyzing the resulting small molecules.

Furthermore, in vitro enzymatic assays will be crucial for characterizing the function of individual enzymes in the pathway. By incubating purified enzymes with predicted substrates, researchers can definitively establish each step of the synthesis. Advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will be essential for identifying the structures of intermediates and the final product.

Concurrently, investigating the metabolic fate of (1E)-N',2-dihydroxy-3-methylbutanimidamide in various biological systems will be critical. As a xenobiotic, or foreign compound, its biotransformation will determine its activity, duration of action, and potential for accumulation. researchgate.net These studies would involve administering the compound to model systems, such as cell cultures or preclinical models, and tracking its conversion into metabolites. Stable isotope labeling of the parent compound would be a powerful tool in this context, allowing for the unambiguous identification of its metabolic products in complex biological matrices.

The following table illustrates the types of data that would be generated in these studies:

| Parameter | Experimental Approach | Expected Outcome |

| Biosynthetic Gene Cluster Identification | Genome sequencing and bioinformatics analysis | Identification of a putative gene cluster responsible for the synthesis of (1E)-N',2-dihydroxy-3-methylbutanimidamide. |

| Enzyme Function Characterization | Heterologous expression and in vitro enzymatic assays | Determination of the specific biochemical reactions catalyzed by each enzyme in the biosynthetic pathway. |

| Metabolite Identification | Administration to cell cultures and analysis by LC-MS/MS | Identification and structural elucidation of the major metabolites of (1E)-N',2-dihydroxy-3-methylbutanimidamide. |

| Metabolic Pathway Mapping | Stable isotope tracing experiments | A comprehensive map of the biotransformation pathways of the parent compound. |

Advanced Computational Modeling for Complex Biological Systems

Computational modeling will be an indispensable tool for predicting and understanding the behavior of (1E)-N',2-dihydroxy-3-methylbutanimidamide in complex biological systems. These in silico approaches can provide insights that guide and refine experimental work, saving both time and resources.

Molecular docking studies will be among the first computational methods employed to predict the potential biological targets of (1E)-N',2-dihydroxy-3-methylbutanimidamide. By screening the compound against libraries of protein structures, researchers can generate hypotheses about its mechanism of action. These predictions can then be validated through experimental binding assays.

Molecular dynamics (MD) simulations will offer a more dynamic view of the interactions between the compound and its potential targets. These simulations can reveal the conformational changes that occur upon binding and provide a deeper understanding of the binding affinity and kinetics. asu.edulabmanager.com This information is crucial for understanding how the compound modulates the function of its target protein.

Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods will be valuable for studying the electronic properties of (1E)-N',2-dihydroxy-3-methylbutanimidamide and its interactions at the atomic level. ucsb.edu These high-level calculations can provide insights into reaction mechanisms, which is particularly relevant for understanding its biosynthesis and metabolism.

Systems biology approaches will allow for the integration of computational and experimental data to model the effects of (1E)-N',2-dihydroxy-3-methylbutanimidamide on entire cellular networks. sigmaaldrich.com By constructing and analyzing these network models, researchers can predict the downstream consequences of modulating a particular target and identify potential off-target effects.

A summary of potential computational studies is presented in the table below:

| Computational Method | Research Question | Potential Findings |

| Molecular Docking | What are the likely protein targets of (1E)-N',2-dihydroxy-3-methylbutanimidamide? | A ranked list of potential protein targets based on predicted binding affinity. |

| Molecular Dynamics Simulations | How does (1E)-N',2-dihydroxy-3-methylbutanimidamide interact with its target protein over time? | Detailed information on the stability of the protein-ligand complex and key interacting residues. |

| Quantum Mechanics (QM/MM) | What is the mechanism of the enzymatic reactions in the biosynthetic pathway? | Insights into the transition states and energy barriers of the biosynthetic reactions. |

| Systems Biology Modeling | What are the network-level effects of introducing the compound to a cell? | Predictions of how the compound will affect various cellular pathways and processes. |

Integration with High-Throughput Screening Methodologies for Probe Discovery

High-throughput screening (HTS) represents a powerful approach for discovering the biological activities of novel compounds like (1E)-N',2-dihydroxy-3-methylbutanimidamide and for identifying chemical probes to study biological processes. wikipedia.org The integration of this compound into HTS campaigns could be approached in several ways.

Firstly, (1E)-N',2-dihydroxy-3-methylbutanimidamide itself can be screened against large libraries of biological targets to identify its primary cellular interactors. This target-based screening approach would involve developing a suite of biochemical or biophysical assays that can be run in a high-throughput format. Affinity-based screening methods, such as affinity selection-mass spectrometry, could be particularly useful for identifying direct binding partners without the need for a functional assay. mdpi.com

Alternatively, a phenotypic screening approach could be employed. mit.edu In this strategy, the compound would be tested for its ability to induce a specific cellular phenotype, such as inhibiting cancer cell growth or promoting neuronal differentiation. This approach has the advantage of not requiring prior knowledge of the compound's target and can lead to the discovery of novel mechanisms of action.

Once a biological activity is identified, (1E)-N',2-dihydroxy-3-methylbutanimidamide could serve as a starting point for the development of more potent and selective chemical probes. A medicinal chemistry campaign, guided by structure-activity relationship (SAR) studies, would be initiated to synthesize analogs of the parent compound. These analogs would then be screened to identify those with improved properties.

The following table outlines a potential HTS workflow for (1E)-N',2-dihydroxy-3-methylbutanimidamide:

| Screening Stage | Methodology | Objective |

| Primary Screen | Target-based or phenotypic high-throughput screening | To identify initial "hits" where the compound shows biological activity. |

| Hit Confirmation | Dose-response analysis and secondary assays | To confirm the activity of the initial hits and eliminate false positives. |

| Target Deconvolution (for phenotypic hits) | Affinity chromatography, proteomics, and genetic approaches | To identify the molecular target responsible for the observed phenotype. |

| Lead Optimization | Synthesis and screening of chemical analogs | To improve the potency, selectivity, and other properties of the initial hit. |

Role in Understanding Fundamental Chemical and Biochemical Processes

Should (1E)-N',2-dihydroxy-3-methylbutanimidamide be found to possess a specific and potent biological activity, it could become a valuable tool for dissecting fundamental chemical and biochemical processes. As a chemical probe, it would offer a way to perturb biological systems with a level of temporal and spatial control that is often difficult to achieve with genetic methods.

The use of small molecules to study biology, often referred to as chemical genetics, can provide unique insights into the function of proteins and cellular pathways. nih.gov For example, if (1E)-N',2-dihydroxy-3-methylbutanimidamide is found to inhibit a specific enzyme, it could be used to study the consequences of blocking that enzyme's activity in a variety of cellular contexts. This can help to elucidate the role of the enzyme in both normal physiology and disease.

Furthermore, understanding the mechanism of action of a novel bioactive compound can reveal new aspects of biochemistry. For instance, if (1E)-N',2-dihydroxy-3-methylbutanimidamide is found to bind to a previously uncharacterized pocket on a protein, it could open up new avenues for designing other molecules that target that site.

The development of fluorescently labeled or otherwise tagged versions of the compound would allow for its visualization within cells, providing information about its subcellular localization and potential sites of action. These chemical biology tools are invaluable for understanding the complex and dynamic processes that occur within living cells.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique chemical structure of (1E)-N',2-dihydroxy-3-methylbutanimidamide may also present opportunities for interdisciplinary research at the interface of chemical biology and materials science. The field of biomaterials is increasingly looking to nature for inspiration in the design of new functional materials.

One potential avenue of research is the use of (1E)-N',2-dihydroxy-3-methylbutanimidamide as a building block for the synthesis of novel polymers or other materials. Its specific functional groups could impart unique properties to these materials, such as biocompatibility, biodegradability, or the ability to interact with biological systems in a controlled manner.

Another exciting possibility is the development of biosensors based on this compound. If it binds with high affinity and specificity to a particular biomolecule, it could be immobilized on a surface to create a sensor that can detect the presence of that biomolecule. Such sensors could have applications in medical diagnostics, environmental monitoring, and basic research.

Furthermore, the principles of self-assembly, where molecules spontaneously organize into ordered structures, could be explored with (1E)-N',2-dihydroxy-3-methylbutanimidamide and its derivatives. wikipedia.org The creation of self-assembling nanomaterials with bioactive properties could lead to the development of new systems for drug delivery or tissue engineering.

This interdisciplinary approach, combining the insights of chemical biology with the principles of materials science, has the potential to lead to the development of truly innovative technologies with a wide range of applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for (1E)-N',2-dihydroxy-3-methylbutanimidamide?

- Methodological Answer : The compound can be synthesized via imidamide formation using hydroxylamine derivatives and ketone precursors under controlled pH (4–6) and temperature (40–60°C). Protecting groups (e.g., Fmoc or tert-butyl) may be required to prevent undesired side reactions during hydroxylation steps . Purification typically involves column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) is critical, with reported purity levels ≥95% .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry (e.g., E/Z configuration). For example, analogous hydrazone derivatives have been characterized using single-crystal diffraction (Mo-Kα radiation, 0.5° ω-scans), with bond angles and torsion angles confirming spatial arrangements . Complementary techniques include:

- NMR : H and C NMR in DMSO-d6 to identify hydroxyl and imine protons.

- FT-IR : Peaks at 3200–3400 cm (O-H/N-H stretch) and 1650–1700 cm (C=N stretch).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H] at m/z 147.1) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon) at –20°C in amber vials. Stability assays under accelerated conditions (40°C/75% RH for 4 weeks) should monitor degradation via HPLC. Avoid aqueous buffers with high ionic strength, as they may promote hydrolysis of the imidamide group .

Q. Which analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred for quantification. For trace analysis in serum, solid-phase extraction (C18 cartridges) followed by LC-MS/MS (MRM transitions) improves sensitivity. Calibration curves (1–100 µg/mL) should use deuterated internal standards to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed biological activity data across studies?

- Methodological Answer : Temporal analysis frameworks (e.g., multi-wave panel studies) differentiate short-term vs. long-term effects. For example, a three-wave design (baseline, 1 week, 1 year) with structural equation modeling (SEM) can isolate time-dependent mechanisms, such as effort exertion mediating initial performance gains and subsequent burnout . Bootstrapping (n = 5,000 resamples) validates path coefficients, while sensitivity analyses control for confounders (e.g., sample purity, solvent residues) .

Q. What computational strategies optimize reaction conditions for scale-up synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict transition states and activation energies for hydroxylation and imine formation steps. Molecular dynamics simulations (NAMD/VMD) model solvent effects (e.g., ethanol vs. acetonitrile) on reaction kinetics. Experimental validation via Design of Experiments (DoE) identifies optimal parameters (e.g., 50°C, 12 h, 1:1.2 molar ratio) .

Q. How do mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer : Surface plasmon resonance (SPR) with immobilized target proteins (e.g., IL-6 or MMP3) quantifies binding affinity (KD). Competitive assays using fluorescent probes (e.g., FITC-labeled analogs) measure displacement kinetics. Molecular docking (AutoDock Vina) identifies key binding residues, validated by alanine scanning mutagenesis .

Q. What in vivo models are appropriate for preliminary toxicity and efficacy studies?

- Methodological Answer : Zebrafish embryos (Danio rerio) are cost-effective for acute toxicity screening (LC50 at 96 hpf). For efficacy, murine models (BALB/c mice) with induced inflammation (e.g., carrageenan paw edema) assess bioavailability and anti-inflammatory activity. Dosing regimens (10–50 mg/kg, oral gavage) must account for rapid renal clearance due to hydrophilicity .

Data Contradiction Analysis

- Example : Conflicting reports on bioactivity may arise from stereochemical impurities or assay variability. Mitigation steps include:

- Batch Consistency : Compare multiple synthetic batches via chiral HPLC .

- Assay Standardization : Use WHO-recommended reference standards (e.g., NIBSC reagents) for cell viability (MTT) and ELISA kits .

- Meta-Analysis : Aggregate data from ≥5 independent studies using random-effects models (Cochran’s Q test) to quantify heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.